molecular formula C17H17N3O B2667882 N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide CAS No. 1436095-23-6

N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide

Cat. No.: B2667882
CAS No.: 1436095-23-6
M. Wt: 279.343
InChI Key: QTOJVOINCDBZRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The pyrrole ring and the phenyl ring are both aromatic, which means they have a special stability due to the delocalization of electrons. The cyclobutyl group is a small, strained ring, which could have interesting effects on the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxamide group in this compound suggests that it might be able to form hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Antitumor Activities

Several compounds structurally related to N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide have been investigated for their antitumor activities. For instance, 2-cyanoaziridine-1-carboxamides were synthesized and shown to be active against solid and hematological tumor cells in culture, including strains resistant to doxorubicin and mitoxantrone. The potencies of these compounds correlated with the lipophilicity of substituents, suggesting that modifications to the cyanoaziridine structure, similar to the compound , could yield potent antitumor agents (Iyengar et al., 1999).

DNA Interaction and Gene Expression Inhibition

Research on compounds featuring pyrrole and carboxamide functionalities has shown potential in targeting DNA and inhibiting gene expression. For example, N-methylpyrrole-N-methylimidazole polyamides have been conjugated with fluorophores to detect specific DNA sequences and characterize protein-DNA complex formation. This suggests that this compound might have applications in gene regulation or as a tool in molecular biology research (Han et al., 2016).

Neuroinflammation Imaging

A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed for imaging reactive microglia and neuroinflammation in vivo. Given the structural specificity of these compounds, derivatives such as this compound could potentially be modified for similar applications in diagnosing or studying neuroinflammatory diseases (Horti et al., 2019).

Modification to Reduce Metabolic Degradation

In the context of drug design, efforts to modify the structure of compounds to evade metabolic degradation by enzymes like aldehyde oxidase (AO) have been documented. A study on imidazo[1,2-a]pyrimidine derivatives, aiming to avoid AO-mediated oxidation, revealed that altering the heterocycle or blocking reactive sites effectively reduces AO metabolism. This insight could be relevant for enhancing the stability and bioavailability of this compound for therapeutic applications (Linton et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without specific information on this compound, it’s impossible to provide a detailed analysis of its mechanism of action .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20-14(13-6-3-2-4-7-13)8-9-15(20)16(21)19-17(12-18)10-5-11-17/h2-4,6-9H,5,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOJVOINCDBZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)NC2(CCC2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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